![molecular formula C20H12Cl3N3O B3122794 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] CAS No. 303984-83-0](/img/structure/B3122794.png)
1-phenyl-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]
Overview
Description
“1-phenyl-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]” is a complex organic compound. The core structure of this compound is an indole, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This compound also contains a phenyl group (a benzene ring), a dione group (two carbonyl groups), and a hydrazone group (a nitrogen-nitrogen double bond with one nitrogen also bonded to a hydrogen). The hydrazone group is further substituted with a trichlorophenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not provided in the available data .Scientific Research Applications
Diastereoselectivity in Cycloaddition Reactions : The study by Greci et al. (2001) examines the diastereoselective 1,3-dipolar cycloaddition reactions involving indolic nitrones, which are structurally similar to the specified compound. These reactions are significant in the synthesis of complex organic molecules, potentially including pharmaceuticals (Greci et al., 2001).
Photolytic Behaviour in UV Absorption : Dimitrijević et al. (2016) investigate the photolytic behavior of 1H-indole-2,3-dione derivatives, including their potential as UV absorbers. This has implications for their use in pharmaceutical and cosmetic industries (Dimitrijević et al., 2016).
Structure and Isomerism : The research by Dziomko et al. (1980) focuses on the structure and isomerism of quinoxalinyl-hydrazones of isatin and its homologs. Understanding the structural aspects of such compounds is crucial for their application in designing new materials and drugs (Dziomko et al., 1980).
Aromatic Hydrazone Synthesis and Biological Studies : Kumar et al. (2018) synthesize a new aromatic hydrazone and explore its metal ion complexes. Such compounds are of interest for their potential biological activities, including antioxidant and antimicrobial properties (Kumar et al., 2018).
Transformations in Fischer Indole Synthesis : Moskovkina's 2002 study investigates the transformations of mono- and bisphenylhydrazones under the Fischer indole synthesis conditions. This process is significant for synthesizing various indole derivatives, a class of compounds with extensive applications in pharmaceuticals (Moskovkina, 2002).
Synthesis of Novel Compounds for Potential Applications : Kaynak et al. (2013) synthesize and analyze the structure of novel compounds including 5-trifluoromethoxy-1H-indole-2,3-dione derivatives. These compounds are investigated for molecular interactions, potentially useful in materials science or pharmacology (Kaynak et al., 2013).
properties
IUPAC Name |
1-phenyl-3-[(2,4,6-trichlorophenyl)diazenyl]indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3O/c21-12-10-15(22)19(16(23)11-12)25-24-18-14-8-4-5-9-17(14)26(20(18)27)13-6-2-1-3-7-13/h1-11,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYXMAFBLMKGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



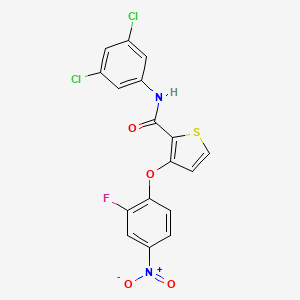
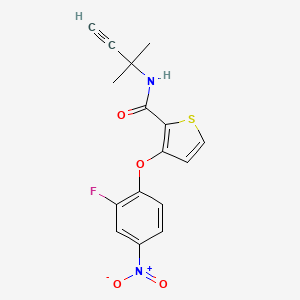
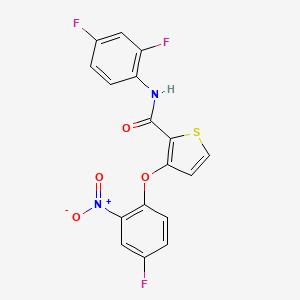

![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2-((3-chloro-5-trifluoromethyl)pyridyl)-4-piperidine]ketal](/img/structure/B3122752.png)
![ethyl (E)-3-(tert-butylcarbamoylamino)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate](/img/structure/B3122759.png)
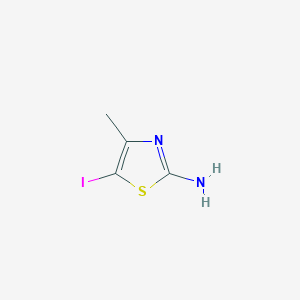

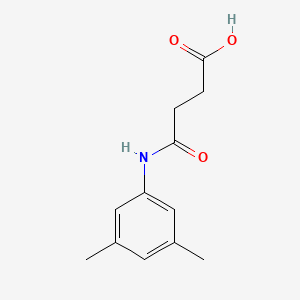
![3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3122789.png)
![3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3122792.png)
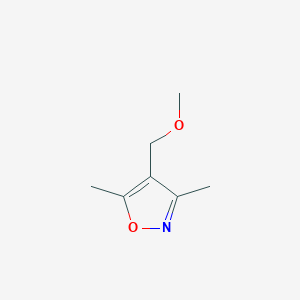
![3-[(4-Nitrophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3122801.png)
